molecular formula C16H13F3N2O B8136730 (R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8136730
M. Wt: 306.28 g/mol
InChI Key: UOIDAFBRAUSYGL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a benzyl group, a trifluoromethyl-substituted pyridine ring, and a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This binding can modulate the activity of enzymes or receptors, leading to the desired biological effect . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is unique due to its combination of a benzyl group, a trifluoromethyl-substituted pyridine ring, and a dihydrooxazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

(4R)-4-benzyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-14(20-9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIDAFBRAUSYGL-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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